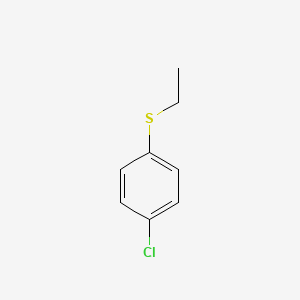

1-Chloro-4-(ethylthio)benzene

Description

Overview of Aryl Thioether Chemistry

Aryl thioethers are a significant class of organosulfur compounds characterized by a sulfur atom connected to an aryl group and another organic substituent. ontosight.ai They are the sulfur analogues of aryl ethers. This class of compounds is of considerable interest in various fields of chemical science, from materials science to pharmaceuticals. nih.gov For instance, sulfur-containing polymers like aryl polythioethers exhibit enhanced properties compared to their oxygen-containing counterparts. nih.gov

The synthesis of aryl thioethers can be achieved through several methods. Traditional approaches often involve the transition-metal-catalyzed cross-coupling of aryl halides with thiols. nih.govjst.go.jp Palladium, copper, and nickel catalysts are commonly employed for these reactions. jst.go.jpacsgcipr.org However, these methods can sometimes require harsh reaction conditions. jst.go.jp More recent developments have focused on milder, more environmentally friendly techniques, including metal-free approaches and photoredox catalysis. jst.go.jpacs.org The reactivity of aryl thioethers is largely centered around the sulfur atom, which can be oxidized to form sulfoxides and subsequently sulfones. ontosight.ai

Research Context of 1-Chloro-4-(ethylthio)benzene

1-Chloro-4-(ethylthio)benzene is a substituted thiobenzene that serves as a valuable intermediate in organic synthesis. ontosight.ai Its structure, featuring a chlorobenzene (B131634) ring substituted with an ethylthio group, makes it a useful building block for the synthesis of more complex molecules. The presence of both a chloro and an ethylthio group allows for a range of chemical transformations, making it a compound of interest for researchers exploring new synthetic methodologies and novel chemical entities. ontosight.aisolubilityofthings.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-4-ethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKMJXNLTCUQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415879 | |

| Record name | 1-CHLORO-4-(ETHYLTHIO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5120-72-9 | |

| Record name | 1-CHLORO-4-(ETHYLTHIO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 4 Ethylthio Benzene and Its Analogs

Direct Synthesis Routes

The direct formation of the 1-Chloro-4-(ethylthio)benzene structure can be achieved through several key synthetic methodologies, including modern cross-coupling reactions and strategies based on functionalized precursors.

Base-Promoted Cross-Coupling Reactions

A significant advancement in the synthesis of aryl sulfides, including analogs of 1-Chloro-4-(ethylthio)benzene, involves transition-metal-free, base-promoted cross-coupling reactions. These methods offer an alternative to traditional metal-catalyzed approaches.

A novel and efficient method for creating unsymmetrical aryl sulfides utilizes arylhydrazines and disulfides as reactants. acs.org This approach is notable for proceeding without the need for a transition metal catalyst or an external oxidant. In a reaction analogous to the synthesis of 1-Chloro-4-(ethylthio)benzene, researchers have successfully synthesized 1-chloro-4-(methylthio)benzene. The general reaction involves the base-promoted coupling of an arylhydrazine with a disulfide. acs.org This method represents a significant development in carbon-sulfur bond formation.

The proposed mechanism for this type of reaction involves the generation of an aryl radical from the arylhydrazine, which then interacts with the disulfide. acs.org The base plays a crucial role in promoting this homolytic aromatic substitution pathway. acs.org

The success of base-promoted cross-coupling reactions is highly dependent on the specific reaction conditions. The choice of base, solvent, and temperature are critical factors that influence the reaction's yield and efficiency.

For the coupling of arylhydrazines and disulfides, the reaction is typically promoted by a base and conducted under inert gas conditions to produce the desired unsymmetrical aryl sulfides in good yields. acs.org In related palladium-catalyzed coupling reactions, the choice of base has been shown to be critical. For instance, in certain reactions, cesium carbonate (Cs₂CO₃) proved to be the most effective base, while others such as potassium carbonate (K₂CO₃) and potassium tert-butoxide (KOtBu) resulted in only trace amounts of the product. rsc.org Optimization of solvent and temperature also failed to improve yields in that specific case, highlighting the pivotal role of the base. rsc.org

Table 1: Representative Conditions for Base-Promoted Cross-Coupling Reactions

| Parameter | Condition | Rationale/Observation | Citation |

|---|---|---|---|

| Reactants | Arylhydrazine, Disulfide | Forms unsymmetrical aryl sulfides. | acs.org |

| Promotion | Base (e.g., Cs₂CO₃, KOtBu) | The choice of base is critical for reaction success. | acs.orgacs.orgrsc.org |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents unwanted side reactions. | acs.org |

| Catalyst | None (Transition-Metal-Free) | A key advantage of this specific methodology. | acs.org |

| Oxidant | None | Simplifies purification and improves atom economy. | acs.org |

Precursor-Based Synthetic Strategies

The synthesis of 1-Chloro-4-(ethylthio)benzene can also be approached by modifying existing benzene (B151609) derivatives through electrophilic aromatic substitution or nucleophilic substitution reactions.

A common and versatile method for preparing aryl sulfides is through the reaction of a halogenated benzene derivative with a sulfur-containing nucleophile. The synthesis of 1-Chloro-4-(ethylthio)benzene can be envisioned starting from a suitably substituted chlorobenzene (B131634).

One general approach involves the reaction of 1,4-dichlorobenzene (B42874) or 1-bromo-4-chlorobenzene (B145707) with an ethanethiolate salt (e.g., sodium ethanethiolate). In a related process for producing similar compounds, a patent describes reacting a halogenated 4-chlorobenzene with the salt of a 4-alkylthio-phenol in the presence of a copper catalyst. google.com This Ullmann-type condensation highlights a pathway where a halogen on the benzene ring is substituted by a sulfur-containing moiety. thermofisher.com

Alternatively, one could start with chlorobenzene and introduce the ethylthio group via an electrophilic aromatic substitution (EAS) reaction. pressbooks.publibretexts.org However, direct "ethylthiolation" via EAS is not a standard reaction. A more practical route would be to first perform a Friedel-Crafts acylation or alkylation, followed by other transformations. The order of substitution is critical. Since the chloro group is an ortho-, para-director, introducing a sulfur-containing group to chlorobenzene would direct it to the desired para position. pressbooks.pub

Functionalization and Derivatization Strategies of 1-Chloro-4-(ethylthio)benzene

Once synthesized, 1-Chloro-4-(ethylthio)benzene can serve as a versatile intermediate for creating more complex molecules through functionalization of its constituent parts: the ethylthio group, the chloro substituent, and the benzene ring.

The ethylthio group is susceptible to oxidation. Reaction with oxidizing agents can convert the sulfide (B99878) into the corresponding sulfoxide (B87167) (1-Chloro-4-(ethylsulfinyl)benzene) or sulfone (1-Chloro-4-(ethylsulfonyl)benzene). These transformations alter the electronic properties and steric profile of the molecule, opening avenues for new derivatives.

The benzene ring can undergo further electrophilic aromatic substitution reactions, such as nitration or halogenation. libretexts.org The directing effects of the existing chloro (ortho-, para-directing, deactivating) and ethylthio (ortho-, para-directing, activating) groups would influence the position of the new substituent.

The chlorine atom on the benzene ring can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or an activating group (like a nitro group) positioned ortho or para to the chlorine. Furthermore, the chlorine atom can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Negishi), allowing for the formation of carbon-carbon or carbon-heteroatom bonds at this position. thermofisher.comnih.gov For example, a Negishi coupling could react 1-Chloro-4-(ethylthio)benzene with an organozinc reagent in the presence of a palladium or nickel catalyst to form a new C-C bond. thermofisher.com

Table 2: Potential Functionalization Reactions of 1-Chloro-4-(ethylthio)benzene

| Reaction Type | Reagents/Conditions | Potential Product(s) | Citation |

|---|---|---|---|

| Oxidation of Sulfide | Oxidizing agents (e.g., H₂O₂, mCPBA) | 1-Chloro-4-(ethylsulfinyl)benzene, 1-Chloro-4-(ethylsulfonyl)benzene (B1266372) | |

| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ (Nitration) | Isomers of Chloro-(ethylthio)-nitrobenzene | libretexts.org |

| Nucleophilic Aromatic Substitution | Strong nucleophiles, heat/pressure | Substitution of the chloro group |

| Cross-Coupling Reactions | Organometallic reagents, Pd/Ni catalyst | Biaryls, alkylated/alkenylated arenes | thermofisher.comnih.gov |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions in organic chemistry used to functionalize aromatic rings. masterorganicchemistry.com In the context of 1-chloro-4-(ethylthio)benzene, the directing effects of the chloro and ethylthio substituents play a crucial role in determining the regioselectivity of incoming electrophiles. Both the chlorine atom and the ethylthio group are ortho, para-directing. However, the ethylthio group is an activating group, while the chloro group is a deactivating group. This difference in electronic influence generally directs electrophilic attack to the positions ortho to the ethylthio group (positions 2 and 6) and para to the chloro group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration of similar aryl thioethers, such as 1-(methylthio)-4-nitrobenzene, has been documented. cdnsciencepub.com The synthesis of related compounds often involves the introduction of functional groups onto a pre-existing benzene derivative. For example, the synthesis of 1-fluoro-4-(heptylthio)benzene can be achieved through electrophilic aromatic substitution, such as halogenation followed by thiolation.

The ethylthio group, with its lone pairs of electrons on the sulfur atom, can stabilize the arenium ion intermediate formed during electrophilic attack at the ortho and para positions through resonance. This stabilization outweighs the inductive electron-withdrawing effect of the sulfur atom. The chloro group, while also having lone pairs, is more electronegative, and its deactivating inductive effect is stronger than its resonance-donating effect. Therefore, the ethylthio group is the dominant directing group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com Unlike electrophilic aromatic substitution, SNAr reactions are favored by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In 1-chloro-4-(ethylthio)benzene, the chloro atom can act as a leaving group. However, the ethylthio group is an electron-donating group, which destabilizes the Meisenheimer complex that would form upon nucleophilic attack. Consequently, 1-chloro-4-(ethylthio)benzene is generally not reactive towards SNAr under standard conditions.

For SNAr to occur on a similar scaffold, the aromatic ring would need to be activated by potent electron-withdrawing groups. For example, 1-chloro-2,4-dinitrobenzene (B32670) readily undergoes SNAr because the two nitro groups effectively stabilize the negative charge of the Meisenheimer intermediate. libretexts.orglibretexts.org The reactivity of aryl halides in SNAr reactions is also influenced by the nature of the halogen. Contrary to SN1 and SN2 reactions, fluoride (B91410) is the best leaving group in this context due to its high electronegativity, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. youtube.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald–Hartwig)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, often employing transition metal catalysts. uni-muenchen.dekvmwai.edu.in 1-Chloro-4-(ethylthio)benzene can serve as a substrate in various cross-coupling reactions, where the carbon-chlorine bond is the site of reaction.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov 1-Chloro-4-(ethylthio)benzene could potentially be coupled with a variety of boronic acids or their esters to form biaryl compounds.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. uni-muenchen.de This would allow for the introduction of a vinyl group at the 4-position of the 1-chloro-4-(ethylthio)benzene ring system.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. researchgate.net This would enable the synthesis of 4-(ethylthio)phenylacetylenes from 1-chloro-4-(ethylthio)benzene.

Buchwald–Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov This methodology could be used to synthesize N-aryl derivatives of 1-chloro-4-(ethylthio)benzene.

The success of these reactions often depends on the choice of catalyst, ligands, base, and solvent system. nih.gov For instance, manganese-catalyzed cross-coupling reactions of aryl chlorides with Grignard reagents have also been reported as an alternative to palladium-based systems. dtu.dk

Oxidation Reactions (e.g., to Sulfoxides, Sulfones)

The sulfur atom in the ethylthio group of 1-chloro-4-(ethylthio)benzene is susceptible to oxidation. Controlled oxidation can lead to the formation of the corresponding sulfoxide, 1-chloro-4-(ethylsulfinyl)benzene, while further oxidation yields the sulfone, 1-chloro-4-(ethylsulfonyl)benzene. rsc.orgjchemrev.com

A variety of oxidizing agents can be employed for this transformation. organic-chemistry.org Common reagents include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The chemoselectivity of the oxidation (sulfide to sulfoxide vs. sulfide to sulfone) can often be controlled by the choice of oxidant, stoichiometry, and reaction conditions. jchemrev.com For example, selective oxidation of sulfides to sulfoxides can be achieved using reagents like sodium hypochlorite (B82951) under alkaline conditions. google.com The use of urea-hydrogen peroxide in combination with phthalic anhydride (B1165640) is reported to be an effective system for the oxidation of sulfides directly to sulfones. organic-chemistry.org

The resulting sulfoxides and sulfones are valuable synthetic intermediates themselves, as the sulfinyl and sulfonyl groups can participate in a variety of chemical transformations.

Reduction Reactions (e.g., Reductive Cleavage of C-S Bonds)

The carbon-sulfur bond in aryl thioethers can be cleaved under reductive conditions. acs.org This process, known as desulfurization, typically involves reagents like Raney nickel. This reaction would convert 1-chloro-4-(ethylthio)benzene into chlorobenzene.

While direct reductive cleavage of the C-S bond in 1-chloro-4-(ethylthio)benzene is a possibility, reduction can also target other functional groups if present. For instance, if a nitro group were present on the ring, it could be selectively reduced to an amino group using various reducing agents.

Alkylation Reactions

Alkylation reactions can potentially occur at two sites in 1-chloro-4-(ethylthio)benzene: the aromatic ring via Friedel-Crafts alkylation or the sulfur atom.

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring in the presence of a Lewis acid catalyst. masterorganicchemistry.com As discussed in the electrophilic aromatic substitution section, the ethylthio group would direct incoming alkyl groups to the ortho positions.

S-Alkylation: The sulfur atom of the ethylthio group is nucleophilic and can react with alkylating agents to form a sulfonium (B1226848) salt. This reaction typically involves the use of alkyl halides.

The specific outcome of an alkylation reaction would depend on the reagents and conditions employed.

Chloromethylation

Chloromethylation is a specific type of Friedel-Crafts reaction that introduces a chloromethyl group (-CH2Cl) onto an aromatic ring. ontosight.aigoogle.com This reaction is typically carried out using formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst. google.com In the case of 1-chloro-4-(ethylthio)benzene, the activating and ortho, para-directing ethylthio group would direct the chloromethylation to the positions ortho to it.

The resulting chloromethylated product is a versatile synthetic intermediate, as the chloromethyl group can be readily converted into various other functional groups through nucleophilic substitution reactions. ontosight.ai For example, 1-chloro-4-(chloromethyl)benzene is a known compound that serves as a building block in organic synthesis. oakwoodchemical.comnih.govnist.gov

Spectroscopic Characterization and Analytical Methods in 1 Chloro 4 Ethylthio Benzene Research

Structural Elucidation Techniques

Structural elucidation is the process of determining the precise atomic arrangement of a chemical compound. For a molecule like 1-Chloro-4-(ethylthio)benzene, this involves confirming the presence and substitution pattern of the 1,4-disubstituted benzene (B151609) ring, the ethyl group, and the thioether linkage.

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For 1-Chloro-4-(ethylthio)benzene, ¹H-NMR and ¹³C-NMR are fundamental for structural verification.

Proton NMR (¹H-NMR) provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In 1-Chloro-4-(ethylthio)benzene, the spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.

The aromatic region typically displays a pattern characteristic of a 1,4-disubstituted benzene ring. The protons on the benzene ring are split into two sets of doublets due to their coupling with adjacent protons. The protons ortho to the electron-donating ethylthio group are expected to be shifted upfield compared to those ortho to the electron-withdrawing chlorine atom.

The ethyl group protons appear in the aliphatic region of the spectrum. The methylene (B1212753) (-CH₂-) protons, being adjacent to the sulfur atom, are deshielded and appear as a quartet due to coupling with the three protons of the methyl group. The methyl (-CH₃) protons appear as a triplet, coupled to the two methylene protons.

Predicted ¹H-NMR Data for 1-Chloro-4-(ethylthio)benzene Data is estimated based on spectral data of analogous compounds like 4-chlorothioanisole (B85629) and ethyl phenyl sulfide (B99878).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (H-2, H-6) | ~7.28 | Doublet | ~8.5 | 2H |

| Aromatic (H-3, H-5) | ~7.25 | Doublet | ~8.5 | 2H |

| Methylene (-S-CH₂-) | ~2.95 | Quartet | ~7.4 | 2H |

| Methyl (-CH₃) | ~1.30 | Triplet | ~7.4 | 3H |

Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1-Chloro-4-(ethylthio)benzene gives a distinct signal.

The spectrum will show four signals for the aromatic carbons due to the molecule's symmetry. The carbon atom bonded to the chlorine (C-1) and the carbon bonded to the sulfur (C-4) are quaternary and typically show weaker signals. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the chloro and ethylthio substituents. The two carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon (-S-CH₂-) appearing at a higher chemical shift than the terminal methyl carbon (-CH₃).

Predicted ¹³C-NMR Data for 1-Chloro-4-(ethylthio)benzene Data is estimated based on spectral data of analogous compounds like 4-chlorothioanisole and ethyl phenyl sulfide. huji.ac.il

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Cl) | ~132.0 |

| C-4 (C-S) | ~134.0 |

| C-2, C-6 | ~130.5 |

| C-3, C-5 | ~129.2 |

| Methylene (-S-CH₂-) | ~26.5 |

| Methyl (-CH₃) | ~14.8 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and form a radical cation known as the molecular ion (M⁺˙). The molecular weight of 1-Chloro-4-(ethylthio)benzene is approximately 172.67 g/mol .

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺˙) and another, two mass units higher, for the molecule containing ³⁷Cl ([M+2]⁺˙). The intensity of the [M+2]⁺˙ peak will be about one-third that of the M⁺˙ peak.

Predicted Molecular Ion Data for 1-Chloro-4-(ethylthio)benzene

| Ion | Description | Predicted m/z | Expected Relative Intensity |

| [C₈H₉³⁵ClS]⁺˙ | Molecular Ion (M⁺˙) | 172 | 100% |

| [C₈H₉³⁷ClS]⁺˙ | Isotopic Molecular Ion ([M+2]⁺˙) | 174 | ~33% |

The excess energy transferred during electron ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals or molecules. Analyzing these fragments provides a roadmap of the molecule's structure.

The primary fragmentation pathways for 1-Chloro-4-(ethylthio)benzene are expected to involve the cleavage of the bonds in the ethylthio side chain.

Loss of an ethyl radical (•CH₂CH₃): A common fragmentation is the cleavage of the sulfur-carbon bond of the ethyl group, resulting in a stable thienylium cation. This is often a prominent peak in the spectrum.

[C₈H₉ClS]⁺˙ → [C₆H₄ClS]⁺ + •CH₂CH₃

m/z = 143 (for ³⁵Cl) and 145 (for ³⁷Cl)

Loss of an ethene molecule (C₂H₄): A rearrangement reaction can lead to the loss of a neutral ethene molecule, forming a radical cation of 4-chlorothiophenol.

[C₈H₉ClS]⁺˙ → [C₆H₅ClS]⁺˙ + C₂H₄

m/z = 144 (for ³⁵Cl) and 146 (for ³⁷Cl)

Loss of a chlorine radical (•Cl): Cleavage of the carbon-chlorine bond results in a fragment corresponding to the ethylthiobenzene cation.

[C₈H₉ClS]⁺˙ → [C₈H₉S]⁺ + •Cl

m/z = 137

Further fragmentation of the aromatic ring can also occur, though these fragments are typically of lower abundance.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For 1-Chloro-4-(ethylthio)benzene, the IR spectrum reveals characteristic vibrations of its constituent parts: the substituted benzene ring, the ethyl group, the thioether linkage, and the carbon-chlorine bond.

While specific spectral data for 1-Chloro-4-(ethylthio)benzene is not widely published, the analysis of the closely related compound, 1-Chloro-4-(methylthio)benzene, provides valuable insight into the expected absorption bands. The key vibrational modes would include C-H stretching from the aromatic ring and the aliphatic ethyl group, C-C stretching within the benzene ring, and characteristic absorptions for the C-S and C-Cl bonds.

Table 1: Representative IR Absorption Bands for a Related Compound: 1-Chloro-4-(methylthio)benzene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~3000-2850 |

| C=C (Aromatic) | Ring Stretching | ~1600-1450 |

| C-H | In-plane bending | ~1300-1000 |

| C-H | Out-of-plane bending | ~900-675 |

| C-Cl | Stretching | ~800-600 |

This data is based on the spectral information for 1-Chloro-4-(methylthio)benzene, a structural analog. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like 1-Chloro-4-(ethylthio)benzene exhibit characteristic absorptions in the UV region due to π→π* transitions of the benzene ring's delocalized electron system. up.ac.za

Benzene itself has strong absorption bands around 180 nm and 200 nm, with a much weaker, "forbidden" transition band around 254-260 nm. up.ac.zamsu.edu The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, typically causing a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). up.ac.za Both the chloro (an electron-withdrawing group) and the ethylthio (an electron-donating group) substituents are expected to cause such a shift. The combined effect of these para-substituted groups would likely result in absorption maxima at wavelengths longer than those observed for benzene.

X-ray Diffraction (XRD) Analysis

While specific crystallographic data for 1-Chloro-4-(ethylthio)benzene is not available in the surveyed literature, the analysis of related chlorinated nitroaromatic compounds illustrates the type of data obtained from an XRD study. For instance, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene was determined to be in the monoclinic space group P2₁/n. researchgate.net Such an analysis for 1-Chloro-4-(ethylthio)benzene would reveal its exact molecular geometry and intermolecular interactions, such as van der Waals forces or π-π stacking, which stabilize the crystal lattice. researchgate.net

Table 2: Example Crystal Structure Data for a Related Aromatic Compound: 1-Chloro-2-methyl-4-nitrobenzene

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆NO₂Cl |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 13.5698 |

| b (Å) | 3.7195 |

| c (Å) | 13.5967 |

| β (°) | 91.703 |

This table presents data for 1-Chloro-2-methyl-4-nitrobenzene to exemplify the outputs of an XRD analysis. researchgate.net

Chromatographic Separation and Quantification Methods

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC and is well-suited for the analysis of moderately polar to nonpolar compounds like 1-Chloro-4-(ethylthio)benzene. In this method, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.

Analytical methods for structurally similar compounds have been developed using RP-HPLC. sielc.comsielc.comsielc.comsielc.com These methods typically employ a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes. sielc.comsielc.comsielc.comsielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

Table 3: Typical RP-HPLC Parameters for Analysis of Related Chloro-thio-benzene Compounds

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (or other C18 column) |

| Mobile Phase | Acetonitrile (MeCN) and Water, with Phosphoric Acid |

| Detection | UV Spectrophotometry |

These parameters are based on methods developed for analogous compounds and are applicable for the analysis of 1-Chloro-4-(ethylthio)benzene. sielc.comsielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. An HPLC method can be scaled for UPLC applications. For instance, methods for related compounds mention the availability of columns with 3 µm particles for fast UPLC analysis. sielc.comsielc.comsielc.comsielc.com A UPLC method for 1-Chloro-4-(ethylthio)benzene would allow for rapid quality control and high-throughput screening, reducing solvent consumption and analysis time compared to traditional HPLC.

Preparative Scale Separations and Impurity Isolation

The purification of 1-Chloro-4-(ethylthio)benzene on a larger scale and the isolation of potential impurities are often accomplished using preparative liquid chromatography. Methodologies developed for analytical high-performance liquid chromatography (HPLC) can be scaled up for preparative purposes. sielc.comsielc.comsielc.com Such methods typically employ reverse-phase (RP) chromatography. sielc.comsielc.com

For instance, a scalable liquid chromatography method might use a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.comsielc.comsielc.com This approach is effective for isolating the main compound from related substances or impurities generated during synthesis. sielc.comsielc.com The collected fractions can then be analyzed to identify the structure of these impurities. Techniques like preparative thin-layer chromatography (TLC) have also been utilized for the purification of related complex organic molecules, where specific bands corresponding to the target compound and impurities are physically separated. google.com

Table 1: General Parameters for Preparative HPLC Separation

| Parameter | Description | Source |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Columns | C18 or other suitable reverse-phase columns (e.g., Newcrom R1) | sielc.comsielc.comsielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.comsielc.comsielc.com |

| Modifier | Phosphoric acid or Formic acid (for MS compatibility) | sielc.comsielc.comsielc.com |

| Application | Scalable for impurity isolation and purification | sielc.comsielc.comsielc.com |

Gas Chromatography (GC)

Gas chromatography is a fundamental technique for the analysis of volatile and semi-volatile compounds such as 1-Chloro-4-(ethylthio)benzene. It is widely used to assess the purity of the compound and to separate it from starting materials, by-products, and other contaminants. The NIST (National Institute of Standards and Technology) database lists gas chromatography as a key analytical method for structurally similar compounds like 1-Chloro-4-ethylbenzene. nist.govnist.govnist.gov Purity assessments of over 98% for related compounds are commonly determined by GC. cymitquimica.com

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a primary method for quantifying organic compounds like 1-Chloro-4-(ethylthio)benzene. scioninstruments.com In GC-FID, the column effluent is mixed with hydrogen and air and ignited. scioninstruments.com The combustion of organic compounds produces ions that generate a current proportional to the amount of carbon atoms in the analyte. scioninstruments.com This makes the FID a sensitive, mass-based detector with a wide dynamic range, suitable for the precise quantification of a broad array of organic molecules. scioninstruments.com

The technique is widely used for quantitative analysis in environmental and industrial settings. scioninstruments.com For example, GC-FID is employed for the analysis of ethylbenzene (B125841) in various samples, achieving good accuracy and detection limits. nih.gov It is also used to quantify reaction products in syntheses involving related thio-compounds. tesisenred.net The method's reliability and the direct proportionality between the peak area and concentration make it ideal for purity assays and quantitative studies. scioninstruments.comipp.pt

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This hybrid technique is invaluable for both identifying and quantifying 1-Chloro-4-(ethylthio)benzene and its metabolites or degradation products. After components are separated on the GC column, they enter the mass spectrometer, which provides detailed mass spectra that can be used for structural elucidation and definitive identification.

GC-MS is a standard method for analyzing halogenated aromatic compounds. usgs.govnih.gov For instance, it is used for the determination of DDT-related compounds in environmental water samples and for the analysis of volatile organic compounds (VOCs) like ethylbenzene in biological and environmental matrices. nih.govusgs.govnih.gov The combination of retention time data from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the analyte. ipp.pt

Modern gas chromatography almost exclusively uses fused-silica capillary columns to achieve high-resolution separations. The choice of the stationary phase within the capillary column is critical and is based on the polarity of the analytes. sigmaaldrich.com For a compound like 1-Chloro-4-(ethylthio)benzene, which contains a polarizable aromatic ring and a sulfur atom, a mid-polarity stationary phase is often suitable. sigmaaldrich.com

Capillary columns offer significant advantages over older packed columns, including higher efficiency (more theoretical plates), better resolution, and faster analysis times. epa.gov Columns with an internal diameter (I.D.) of 0.25 mm are common, providing a good balance between efficiency and sample capacity. sigmaaldrich.com The use of bonded stationary phases is preferred as they exhibit lower column bleed and higher thermal stability. sigmaaldrich.com EPA methods for volatile organic compounds frequently specify the use of capillary columns, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., ZB-624), to resolve complex mixtures. phenomenex.com The high resolving power of these columns is essential for separating isomers or compounds with very similar boiling points. nemi.gov

Advanced Analytical Considerations

Detection Limits and Method Sensitivity

Method sensitivity is a critical parameter in the analysis of 1-Chloro-4-(ethylthio)benzene, especially in trace analysis for environmental monitoring or metabolic studies. The limit of detection (LOD) and limit of quantitation (LOQ) are key metrics used to define the sensitivity of an analytical method. chula.ac.thxisdxjxsu.asia

For GC-based methods, sensitivity is influenced by the detector and the injection technique. In GC-MS, sensitivity can be significantly enhanced by operating the mass spectrometer in selected ion monitoring (SIM) mode. In SIM mode, the instrument only monitors a few specific ions characteristic of the target analyte, which dramatically reduces background noise and lowers detection limits. For example, a study on DDT-related compounds using GC-MS reported detection limits in the nanogram per liter (ng/L) range in full-scan mode and the picogram per liter (pg/L) range in SIM mode. usgs.gov Another method for ethylbenzene in blood using capillary GC/MS achieved detection limits of 0.008–0.012 ppb. nih.gov

GC-FID methods also demonstrate good sensitivity. A validated GC-FID method for AMB-Fubinaca reported an LOD of 1.5 µg/mL and an LOQ of 4.5 µg/mL. chula.ac.th For the analysis of ethylbenzene in urine, a detection limit of 0.48 µg/L was achieved using GC/FID. nih.gov The optimization of GC parameters, such as the split ratio during injection, is also crucial for achieving the best possible sensitivity for low-level analysis. xisdxjxsu.asia

Table 2: Examples of Detection Limits for Related Compounds Using GC Methods

| Compound Family | Method | Mode | Detection Limit | Source |

|---|---|---|---|---|

| DDT-Related Compounds | TD-GC/MS | Full Scan (FS) | 0.05-2.4 ng/L | usgs.gov |

| DDT-Related Compounds | TD-GC/MS | Selected Ion Monitoring (SIM) | 0.7-16 pg/L | usgs.gov |

| Ethylbenzene | Capillary GC/MS | - | 0.008-0.012 ppb (in blood) | nih.gov |

| Ethylbenzene | GC/FID | - | <0.1 µg/L | nih.gov |

| Ethylbenzene | GC/MS | - | 0.1 µg/L | nih.gov |

Sample Preparation and Matrix Effects

The accurate quantification of 1-Chloro-4-(ethylthio)benzene in complex samples, such as those from environmental or biological sources, necessitates effective sample preparation to isolate the analyte from interfering matrix components. Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are chosen based on the sample type and the physicochemical properties of the analyte. For instance, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely applied for the extraction of pesticide residues from fruits and vegetables and could be adapted for 1-Chloro-4-(ethylthio)benzene. nih.gov

When analyzing trace levels of compounds using highly sensitive instruments like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), matrix effects are a significant concern. csic.es Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix, leading to either signal suppression or enhancement. csic.esresearchgate.net This can compromise the accuracy and reproducibility of the analytical results. csic.es

For volatile sulfur compounds analyzed in complex matrices like wine, headspace solid-phase microextraction (HS-SPME) is a common technique, but it is known to be heavily influenced by matrix effects from both volatile and non-volatile components. nih.gov To mitigate these effects, several strategies can be employed:

Matrix-Matched Calibration: Standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the signal suppression or enhancement caused by the matrix. csic.es

Use of Internal Standards: An isotopically labeled version of the analyte or a structurally similar compound not present in the sample is added at a known concentration before extraction. This helps to correct for both extraction efficiency and matrix effects. nih.gov

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal. rsc.org

Advanced Cleanup Steps: Additional cleanup procedures, such as dispersive SPE (d-SPE) or the use of different sorbent materials, can be incorporated to remove specific classes of interfering compounds. nih.gov

In the analysis of multiclass contaminants in complex feed, it has been shown that signal suppression due to matrix effects is a primary source of deviation from expected results, highlighting the critical need for proper validation and control. researchgate.net

Table 1: Common Sample Preparation Techniques and Matrix Effect Mitigation Strategies

| Technique/Strategy | Description | Application Relevance for 1-Chloro-4-(ethylthio)benzene |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). | Suitable for extracting the nonpolar analyte from aqueous samples like water or plasma. |

| Solid-Phase Extraction (SPE) | The analyte is isolated from a liquid sample by passing it through a cartridge containing a solid adsorbent that retains the analyte. | Useful for cleanup and concentration from various matrices. C18 cartridges would be appropriate for retaining the nonpolar analyte. |

| QuEChERS | A streamlined method involving salting-out extraction with acetonitrile followed by dispersive SPE for cleanup. | Applicable for analysis in complex solid matrices like soil or food products. |

| Matrix-Matched Calibration | Calibration standards are prepared in an extract of the same matrix as the samples. | A standard approach to compensate for predictable matrix effects in LC-MS or GC-MS analysis. |

| Internal Standards | A known amount of a compound (often isotopically labeled) is added to samples and standards. | Corrects for variability in sample processing and instrumental analysis, including matrix effects. |

Application in Pharmacokinetics Studies

Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system. For 1-Chloro-4-(ethylthio)benzene, this would involve tracking its concentration and that of its metabolites over time in biological fluids such as blood, plasma, and urine.

For example, a pharmacokinetic study of 5-chloro-2-(methylthio)-6-(1-naphthyloxy)-1H-benzimidazole in sheep and cattle found that the parent compound was undetectable in plasma. nih.gov Instead, its sulfoxide (B87167) and sulfone metabolites were quantified, with plasma half-lives ranging from approximately 19 to 46 hours. nih.gov This suggests that for 1-Chloro-4-(ethylthio)benzene, the primary analytes to monitor in a PK study might be 1-Chloro-4-(ethylsulfinyl)benzene and 1-Chloro-4-(ethylsulfonyl)benzene (B1266372).

The analysis of these compounds in biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with a suitable detector, often tandem mass spectrometry (MS/MS) for its high selectivity and sensitivity. nih.gov An HPLC method has been described as suitable for the pharmacokinetic analysis of the related compound 1-Chloro-4-ethylbenzene. sielc.com

Table 2: Potential Metabolites of 1-Chloro-4-(ethylthio)benzene in Pharmacokinetic Studies

| Parent Compound | Potential Metabolite | Metabolic Reaction |

| 1-Chloro-4-(ethylthio)benzene | 1-Chloro-4-(ethylsulfinyl)benzene | S-Oxidation |

| 1-Chloro-4-(ethylthio)benzene | 1-Chloro-4-(ethylsulfonyl)benzene | S-Oxidation (further) |

The development of a robust analytical method is crucial for PK studies. This involves optimizing sample preparation to extract the parent drug and its metabolites from the biological matrix (e.g., protein precipitation followed by LLE or SPE) and developing a sensitive and specific LC-MS/MS method to quantify them.

Medicinal Chemistry Applications

The structural framework of 1-Chloro-4-(ethylthio)benzene is a recurring motif in the design and synthesis of novel therapeutic agents. Its unique combination of a halogenated aromatic ring and a flexible ethylthio group provides a versatile platform for chemical modification, leading to derivatives with a broad spectrum of biological activities.

1-Chloro-4-(ethylthio)benzene and its structural analogs are valuable starting materials in multi-step organic synthesis. The chloro and ethylthio groups offer reactive sites for introducing various functional groups and for building more complex heterocyclic systems. For instance, the related scaffold, 4-chloro-2-mercaptobenzenesulfonamide, is used to synthesize a variety of derivatives. tandfonline.com The synthesis often involves reactions at the sulfonyl cyanamide (B42294) potassium salt, which can then be reacted with compounds like hydrazinecarbodithioic acid esters or methyl 3-aminothiophene-2-carboxylate to create complex molecules such as 1,3,4-thiadiazoles or thieno[2,3-e]pyrimidines. tandfonline.com

Similarly, the synthesis of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives uses a multi-step process starting from related chlorobenzene (B131634) structures to create aminoguanidines, which are then reacted with phenylglyoxal (B86788) hydrate (B1144303) to yield the final triazine compounds. mdpi.com Another example involves the synthesis of N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl) amides, where 4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)benzenesulfonamide is used as a key intermediate. nih.gov These examples underscore the role of the chloro-thio-benzene core as a foundational element for developing new chemical entities with potential pharmaceutical applications.

Derivatives of the 1-Chloro-4-(ethylthio)benzene scaffold have been investigated for their potential to combat inflammation. Research has focused on synthesizing and evaluating new compounds for their ability to modulate inflammatory pathways.

Benzimidazole (B57391) derivatives, for example, are known to possess a wide range of biological activities, including anti-inflammatory effects. nih.govresearchgate.net In one study, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response. mdpi.com This screening identified several compounds with significant anti-inflammatory activity. mdpi.com Among the most potent were derivatives featuring sulfamoylbenzyl and methylsulfinylbenzyl ether groups. mdpi.com

Table 1: Anti-Inflammatory Activity of Selected Pyrazolo[1,5-a]quinazoline Derivatives

| Compound | Structure/Key Feature | Target/Assay | Activity (IC₅₀) |

|---|---|---|---|

| 13i | 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | Inhibition of LPS-induced NF-κB activity | < 50 µM |

| 16 | 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | Inhibition of LPS-induced NF-κB activity | Potent inhibitor |

This table summarizes findings on the anti-inflammatory potential of derivatives related to the core structure.

These findings suggest that modifications of the core structure can lead to potent inhibitors of key inflammatory mediators, warranting further investigation for the development of new anti-inflammatory drugs. mdpi.com

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of 1-Chloro-4-(ethylthio)benzene have shown considerable promise in this area. mdpi.comnih.gov

A series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide (B165840) derivatives were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. mdpi.com Many of these compounds displayed activity against HCT-116 (colon), HeLa (cervical), and MCF-7 (breast) cancer cells, with IC₅₀ values under 100 μM. mdpi.com Notably, the presence of a naphthyl moiety was found to significantly contribute to the anticancer activity. mdpi.com

In another study, novel sulfonamide derivatives containing a 1,2,4-triazol-3-yl scaffold were synthesized from 4-chloro-5-methyl-2-(methylthio)benzenesulfonamide precursors. nih.gov The anticancer activity of these compounds was evaluated by the US National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. One of the most prominent compounds demonstrated remarkable activity against 13 different human tumor cell lines, with GI₅₀ (50% growth inhibition) values in the low micromolar range (1.9-3.0 μM). nih.gov

Table 2: Anticancer Activity of Selected 1-Chloro-4-(ethylthio)benzene Derivatives

| Derivative Class | Specific Compound Example | Cancer Cell Line(s) | Activity (IC₅₀ / GI₅₀) |

|---|---|---|---|

| 2-(Arylmethylthio)-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Compound 37 (R² = 1-naphthyl, Ar = 4-CF₃-C₆H₄) | HeLa, HCT-116 | 34 µM, 36 µM |

| 2-(Alkylthio)-N-(1,2,4-triazol-3-yl)benzenesulfonamides | Most Prominent Compound | Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | 1.9-3.0 µM |

This table highlights the cytotoxic potential of various derivatives against different human cancer cell lines.

These results indicate that the 1-Chloro-4-(ethylthio)benzene scaffold is a fertile ground for discovering new and potent anticancer agents. mdpi.comnih.gov

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Research into derivatives of 1-Chloro-4-(ethylthio)benzene has yielded compounds with promising activity against various microbial pathogens.

Several series of novel 4-chloro-2-mercaptobenzenesulfonamides have been synthesized and screened for their in vitro antibacterial activity. tandfonline.com Certain compounds, particularly those incorporating a 1,3,4-thiadiazole (B1197879) ring, showed promising activity against a range of anaerobic Gram-positive bacteria. tandfonline.com

In a different study, a series of benzodiazepine (B76468) derivatives were synthesized and evaluated for their antimicrobial properties. arabjchem.org The screening revealed that specific compounds, such as those containing chloro-phenyl and nitro-phenylazo groups, were effective antimicrobial agents against both bacteria and fungi. arabjchem.org Additionally, dihydropyrimidine (B8664642) derivatives incorporating benzimidazolyl, benzoxazolyl, and benzothiazolyl moieties have been tested against Gram-positive (Enterococcus faecalis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. tandfonline.com

Table 3: Antimicrobial Activity of Selected Derivatives

| Derivative Class | Specific Compound Example | Target Microorganism(s) | Activity/Result |

|---|---|---|---|

| 4-Chloro-2-mercaptobenzenesulfonamides | Compounds 16, 17, 23, 24, 31, 32, 48 | Anaerobic Gram-positive bacteria | Promising activity |

| Benzodiazepines | Compound 16 (1-[4-[4-Chloro-phenyl)-2-[(3-nitro-phenylazo)-methyl]-benzo[b] nih.govnih.govdiazepin-1-yl]-2-(2-methyl-5-nitro-phenyl amino)-ethanone) | Bacteria and Fungi | Effective antimicrobial agent |

This table presents a summary of the antimicrobial potential of different classes of derivatives.

The diverse structures derived from the chloro-thio-benzene core demonstrate its utility in the search for novel agents to combat microbial infections. tandfonline.comarabjchem.org

The development of antiviral therapeutics is another area where derivatives of 1-Chloro-4-(ethylthio)benzene have been explored.

Research into thioflavone and flavonoid analogues has led to the discovery of compounds with potent antiviral activities. researchgate.net While not direct derivatives of 1-Chloro-4-(ethylthio)benzene, the study highlights the importance of the thioether linkage in antiviral drug design. For example, a thioflavone derivative, compound 7f , showed very high inhibitory activity against Coxsackievirus B3 (CVB3) and B6 (CVB6) with IC₅₀ values of 0.62 and 0.87 μM, respectively. researchgate.net

Another study focused on the synthesis of 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids. tandfonline.com Although these compounds did not show selective inhibition against HIV-1 or HIV-2, several derivatives, such as 5f and 5j-5q , exhibited some inhibitory activity against both types, suggesting that structural modifications could lead to more potent antiviral agents. tandfonline.com

Table 4: Antiviral Activity of Related Thio-Compounds

| Compound Class | Specific Compound Example | Target Virus(es) | Activity (IC₅₀) |

|---|---|---|---|

| Thioflavones | Compound 7f | CVB3, CVB6 | 0.62 µM, 0.87 µM |

| Thioflavones | Compound 7d | EV71 | 8.27 µM |

This table shows the antiviral potential of compounds containing thioether functionalities.

These studies demonstrate that thioether-containing scaffolds are a promising starting point for the development of new antiviral drugs. researchgate.nettandfonline.com

Derivatives of 1-Chloro-4-(ethylthio)benzene have been shown to be effective inhibitors of various enzymes, which is often the mechanism underlying their therapeutic effects.

One area of significant research is the inhibition of carbonic anhydrases (CAs). A series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides were synthesized and evaluated for their inhibitory action against several human carbonic anhydrase (hCA) isoforms (I, II, IX, and XII). tandfonline.com These enzymes are involved in numerous physiological and pathological processes, and their inhibition is a therapeutic strategy for diseases like glaucoma and cancer. The synthesized compounds were potent inhibitors, particularly against the cancer-associated isoforms hCA IX and XII, with inhibition constants (Kᵢ) in the nanomolar range. tandfonline.com

In another line of research, novel benzimidazole-triazole hybrids were designed and synthesized to evaluate their potential as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. mdpi.com Compounds featuring a 5(6)-chloro substitution on the benzimidazole ring and dihydroxy substitutions on a phenyl ring were found to be potent, mixed-type inhibitors of AChE, with IC₅₀ and Kᵢ values in the low nanomolar range, comparable to the reference drug donepezil. mdpi.com

Table 5: Enzyme Inhibition by Selected Derivatives

| Derivative Class | Target Enzyme(s) | Key Compound(s) | Inhibition Constant (Kᵢ / IC₅₀) |

|---|---|---|---|

| Quinazolinones | hCA I, II, IX, XII | Compounds 2, 3, 4, 8, 9, 12 | Kᵢs from 3.1 nM to 740.2 nM |

| Benzimidazole-triazoles | Acetylcholinesterase (AChE) | Compounds 3d, 3h | IC₅₀s of 31.9 nM and 29.5 nM |

This table summarizes the enzyme inhibitory activities of various derivatives, highlighting their potential as therapeutic agents.

These studies confirm that the 1-Chloro-4-(ethylthio)benzene scaffold can be effectively modified to produce potent and selective enzyme inhibitors for a variety of therapeutic targets. tandfonline.commdpi.com

Enzyme Inhibition Studies

Hepatic Enzyme Inhibition (e.g., Cytochrome P450)

No direct studies on the inhibitory activity of 1-Chloro-4-(ethylthio)benzene against Cytochrome P450 (CYP) enzymes were found. Research on related sulfur-containing molecules indicates a potential for interaction. For instance, studies on thioanisole derivatives show they can be oxidized by CYP enzymes. researchgate.netacs.org Other complex sulfur-containing compounds, such as the chemoprotective agent oltipraz , have been identified as competitive and mechanism-based inhibitors of specific human P450 enzymes, notably CYP1A2. nih.gov Additionally, some thiolated polymers have demonstrated the ability to inhibit CYP3A4 and CYP2A6 activity. nih.gov However, without direct experimental data, the specific effects of 1-Chloro-4-(ethylthio)benzene on hepatic enzymes remain unknown.

Bacterial Enzyme Inhibition (e.g., DNA Gyrase)

There is no available evidence to suggest that 1-Chloro-4-(ethylthio)benzene is an inhibitor of bacterial DNA gyrase. The scientific literature on DNA gyrase inhibitors consistently describes molecules with complex heterocyclic scaffolds, such as quinolones, N-phenylpyrrolamides, and benzothiazoles, which are structurally dissimilar to the simple substituted benzene ring of 1-Chloro-4-(ethylthio)benzene. rsc.orgacs.orgmdpi.comekb.egacs.org Research in this area focuses on these more complex structures that offer multiple points of interaction with the enzyme's ATP-binding site. mdpi.com

Kinase Inhibition (e.g., JNK3, p38α MAP Kinase)

No data exists in the literature regarding the kinase inhibitory activity of 1-Chloro-4-(ethylthio)benzene. Research into inhibitors for kinases like JNK3 and p38α MAP kinase focuses on compounds with specific pharmacophores, typically heterocyclic structures like pyrazoles and imidazoles, which are capable of forming key hydrogen bonds within the kinase ATP-binding site. mdpi.comnih.gov The simple chemical structure of 1-Chloro-4-(ethylthio)benzene lacks these recognized kinase-binding motifs.

Structure-Activity Relationship (SAR) Studies

Design and Synthesis of Analogs

While the motifs of chlorobenzene and thioethers are utilized in medicinal chemistry, no studies were found that specifically use 1-Chloro-4-(ethylthio)benzene as a starting scaffold for the design and synthesis of new biologically active analogs. Research in this area typically involves the modification of known active compounds to improve potency or selectivity. For example, studies have described the synthesis of various complex molecules that happen to incorporate a thioether or a substituted benzene ring, such as α-trifluorothioanisole derivatives for herbicidal activity or C-terminal modified peptides for opioid receptor activity. nih.govmdpi.com

Impact of Structural Modifications on Biological Efficacy

Toxicological Research and Mechanisms of Action

No toxicological studies, including data on acute or chronic toxicity, genotoxicity, or specific mechanisms of action, are available for 1-Chloro-4-(ethylthio)benzene in the public domain. Toxicological profiles are available for some structurally related but distinct chemicals, such as 1-chloro-4-ethylbenzene, but their findings cannot be reliably extrapolated to the target compound due to differences in structure and metabolism, particularly the presence of the sulfur atom.

In Vitro Toxicity Assessments

Mutagenicity Studies

Specific mutagenicity studies, such as the Ames test, for 1-Chloro-4-(ethylthio)benzene have not been detailed in the available scientific literature. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring the rate of reverse mutations in histidine-requiring strains of Salmonella typhimurium. eurofins.com.aunih.gov Standard guidelines for conducting such assays are provided by organizations like the Organisation for Economic Co-operation and Development (OECD). europa.eu For some classes of chemicals, like N-nitrosamines, enhanced testing conditions are recommended to avoid false-negative results. europa.eu

For comparison, studies on other chlorinated benzene derivatives have shown varying results. For instance, 1-chloro-4-nitrobenzene (B41953) has demonstrated mutagenic effects in some bacterial assays, particularly after metabolic activation. ca.govsigmaaldrich.com

In Vivo Toxicity Assessments

Detailed in vivo toxicity assessments for 1-Chloro-4-(ethylthio)benzene are not extensively documented. Research on analogous compounds can provide insights into potential toxicological endpoints.

Organ-Specific Toxicity (e.g., Liver, Kidney)

There is no specific information in the reviewed literature concerning the liver or kidney toxicity of 1-Chloro-4-(ethylthio)benzene. For other chlorinated aromatic compounds, hepatic and renal effects are common findings in animal studies. For example, exposure to some benzene derivatives has been associated with liver and kidney effects, although often at high doses. industrialchemicals.gov.aujenvoh.com Industrial chemicals are often screened for potential liver toxicity, as the liver is a primary site of metabolism. haz-map.com

Reproductive System Effects

The effects of 1-Chloro-4-(ethylthio)benzene on the reproductive system have not been specifically studied. Research on other benzene compounds indicates that some can affect the reproductive system. nih.gov For example, for 1-chloro-4-(trifluoromethyl)benzene, adverse effects on the male reproductive system were noted at high inhalation doses in animal studies. industrialchemicals.gov.au Similarly, occupational exposure to benzene has been investigated for its potential effects on male fertility. nih.gov

Carcinogenicity Potential and Mechanisms

The carcinogenic potential of 1-Chloro-4-(ethylthio)benzene has not been evaluated. The International Agency for Research on Cancer (IARC) has classified related compounds; for instance, 1-chloro-4-nitrobenzene is considered possibly carcinogenic to humans (Group 2B) based on animal data. sigmaaldrich.com The carcinogenic mechanisms of benzene and its derivatives often involve their metabolism to reactive intermediates that can cause genetic damage. berkeley.edu For 1-chloro-4-nitrobenzene, its carcinogenicity may be partly mediated by its metabolite, 4-chloroaniline. ca.gov

Sensitization Potential

There are no available studies on the skin or respiratory sensitization potential of 1-Chloro-4-(ethylthio)benzene. The local lymph node assay (LLNA) in mice is a common method for assessing the skin sensitization potential of chemicals. nih.gov For the related compound, 1-chloro-4-(trifluoromethyl)benzene, LLNA results classified it as a weak skin sensitizer. industrialchemicals.gov.aunih.gov

Metabolic Pathways and Metabolite Identification

The biotransformation of 1-chloro-4-(ethylthio)benzene primarily involves the oxidation of the sulfur atom, a common metabolic fate for xenobiotic thioethers. This process is catalyzed by enzymes in the liver and other tissues, leading to the formation of more polar and readily excretable metabolites. The principal metabolic pathway is S-oxygenation, resulting in the sequential formation of a sulfoxide and a sulfone.

S-Oxygenation Pathway

The primary metabolic route for 1-chloro-4-(ethylthio)benzene is the oxidation of the ethylthio group. This occurs in two main steps:

Sulfoxidation to 1-Chloro-4-(ethylsulfinyl)benzene: The initial and major metabolic step is the oxidation of the sulfide to a sulfoxide. This reaction is primarily catalyzed by two enzyme systems: the cytochrome P450 (CYP450) superfamily and the flavin-containing monooxygenases (FMOs). nih.govtandfonline.comnih.gov Studies on the closely related compound, 4-chlorophenyl methyl sulfide, have shown that both CYP450 and FMO are involved in its sulfoxidation in human and pig liver microsomes. nih.govnih.gov Specifically, FMO is noted to be responsible for the sulfoxidation of nucleophilic sulfides. nih.govtandfonline.com

Oxidation to 1-Chloro-4-(ethylsulfonyl)benzene: The intermediate sulfoxide, 1-chloro-4-(ethylsulfinyl)benzene, can undergo further oxidation to form the corresponding sulfone, 1-chloro-4-(ethylsulfonyl)benzene. inchem.orgnih.gov This step is also mediated by microsomal enzymes. The formation of sulfones from sulfoxides is a recognized metabolic pathway for various sulfur-containing compounds. inchem.org

Research on analogous compounds, such as 4-chlorophenyl methyl sulfide, in cattle and sheep has confirmed the in vivo conversion to its sulfone analog. nih.gov The general metabolic pathway for simple aromatic sulfides involves oxidation to the sulfoxide and subsequently to the sulfone. inchem.org

Enzymology of Sulfoxidation

Detailed enzymatic studies on the analogous 4-chlorophenyl methyl sulfide have provided insights into the kinetics of this metabolic transformation. In purified pig liver FMO, the sulfoxidation of 4-chlorophenyl methyl sulfide demonstrated Michaelis-Menten kinetics. nih.govtandfonline.com Similarly, in human liver microsomes, both FMO and CYP450 were found to contribute to the sulfoxidation of 4-chlorophenyl methyl sulfide. nih.gov The involvement of these enzyme systems underscores the importance of S-oxidation as a major detoxification pathway for such compounds.

Other Potential Metabolic Pathways

While S-oxygenation is the predominant metabolic route, other pathways, although less documented for this specific compound, may occur based on the metabolism of other substituted benzenes:

Aromatic Hydroxylation: The benzene ring may be hydroxylated to form phenolic metabolites. For instance, the metabolism of chlorobenzene can proceed via arene oxide intermediates, leading to the formation of chlorophenols. acs.org

Conjugation: The resulting hydroxylated metabolites could then undergo phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility and facilitate excretion.

Metabolism of the Ethyl Group: The ethyl group itself could be a site for metabolic modification, potentially leading to dealkylation or hydroxylation of the ethyl chain.

However, direct evidence for these latter pathways for 1-chloro-4-(ethylthio)benzene is limited in the reviewed scientific literature.

Identified Metabolites

Based on direct synthesis and metabolic studies of analogous compounds, the following metabolites of 1-chloro-4-(ethylthio)benzene have been identified or are strongly predicted to be formed:

| Metabolite Name | Chemical Formula | Molecular Weight ( g/mol ) | Metabolic Pathway |

| 1-Chloro-4-(ethylsulfinyl)benzene | C₈H₉ClOS | 188.67 | S-Oxygenation (Sulfoxidation) |

| 1-Chloro-4-(ethylsulfonyl)benzene | C₈H₉ClO₂S | 204.67 | S-Oxygenation (Sulfone Formation) |

Conclusion

1-Chloro-4-(ethylthio)benzene is a significant chemical compound within the family of substituted thiobenzenes. Its synthesis, characterization, and chemical reactivity, particularly its oxidation to the corresponding sulfoxide (B87167) and sulfone, are of considerable interest to the research community. The compound's utility as a precursor for more complex molecules underscores its importance in the field of organic synthesis.

Environmental Chemistry and Ecotoxicological Studies

Environmental Fate and Transport

The environmental fate of 1-chloro-4-(ethylthio)benzene, an organic compound featuring a benzene (B151609) ring substituted with both a chlorine atom and an ethylthio group, is governed by a combination of abiotic and biotic degradation processes. cymitquimica.com These processes determine the persistence and transformation of the compound in various environmental compartments, including air, water, and soil.

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For 1-chloro-4-(ethylthio)benzene, the principal abiotic pathways considered are photodegradation, primarily through reactions with hydroxyl radicals in the atmosphere, and hydrolysis in aqueous environments.

In the atmosphere, organic compounds like 1-chloro-4-(ethylthio)benzene are primarily degraded by reaction with photochemically generated hydroxyl radicals (•OH). ethz.ch These highly reactive species are known as the "detergent of the atmosphere" and are responsible for initiating the oxidation of most volatile organic compounds (VOCs). harvard.edu

While direct experimental data on the photodegradation of 1-chloro-4-(ethylthio)benzene is limited, the degradation pathway can be inferred from studies on similar aromatic compounds such as benzene and chlorobenzene (B131634). ethz.chresearchgate.netresearchgate.net The reaction is initiated by the addition of a hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical adduct. researchgate.net This adduct can then react with molecular oxygen (O₂) to form various products. For benzene, this reaction leads to the formation of phenol (B47542) with a high yield (approximately 53%). researchgate.net

For 1-chloro-4-(ethylthio)benzene, several reaction pathways are plausible:

•OH addition to the ring: The hydroxyl radical can add to different positions on the benzene ring. Subsequent reactions could lead to the formation of chlorinated and ethylthio-substituted phenols.

Hydrogen abstraction: The •OH radical could abstract a hydrogen atom from the ethyl group of the ethylthio substituent, initiating a different degradation cascade.

Oxidation of the sulfur atom: The sulfur atom in the ethylthio group is susceptible to oxidation, which could lead to the formation of 1-chloro-4-(ethylsulfinyl)benzene (a sulfoxide) and subsequently 1-chloro-4-(ethylsulfonyl)benzene (B1266372) (a sulfone).

Table 1: Predicted Photodegradation Reactions of 1-Chloro-4-(ethylthio)benzene

| Reactant | Primary Oxidant | Potential Intermediate Products |

|---|

Note: This table is based on predicted pathways analogous to the degradation of chlorobenzene and other alkylthiobenzenes, pending specific experimental studies on 1-chloro-4-(ethylthio)benzene.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The potential for hydrolysis is an important factor in the environmental persistence of a chemical in aquatic systems. mdpi.com

Aryl halides, where a halogen atom is directly attached to an aromatic ring, are generally resistant to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature). The carbon-chlorine bond in compounds like chlorobenzene is stabilized by the aromatic ring, making it less susceptible to nucleophilic attack by water.

Given the structure of 1-chloro-4-(ethylthio)benzene, it is expected to be hydrolytically stable. Significant degradation via hydrolysis would likely require extreme conditions of pH or temperature not commonly found in the environment. Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound. ekb.eg

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. These processes are critical for the natural attenuation of many organic pollutants.

Under aerobic conditions, the initial step in the bacterial degradation of chlorobenzene is typically catalyzed by a dioxygenase enzyme. This enzyme incorporates two atoms of oxygen into the aromatic ring to form a cis-dihydrodiol. ethz.ch This intermediate is then dehydrogenated to form a substituted catechol (e.g., 3-chlorocatechol (B1204754) from chlorobenzene). The catechol ring is subsequently cleaved, and the resulting products enter central metabolic pathways.

A similar pathway could be hypothesized for 1-chloro-4-(ethylthio)benzene, leading to the formation of 4-ethylthio-catechol. Additionally, microorganisms might metabolize the ethylthio side chain through oxidation of the sulfur atom.

Under anaerobic conditions, the biodegradation of aromatic compounds can also occur, often coupled to the reduction of electron acceptors such as nitrate (B79036) or sulfate. nih.govnih.govbattelle.org

Under anaerobic conditions, particularly in environments like saturated soils, sediments, and certain groundwater aquifers, reductive dechlorination is a key biodegradation pathway for chlorinated compounds. usgs.govnih.gov This process involves the removal of a chlorine atom, which is replaced by a hydrogen atom. The chlorinated compound serves as an electron acceptor in this microbial respiratory process, known as dehalorespiration. frtr.gov

Numerous studies have demonstrated the reductive dechlorination of chlorobenzenes. usgs.gov For instance, dichlorobenzenes can be dechlorinated to monochlorobenzene, which can then be further dechlorinated to benzene. ethz.ch This process is carried out by specific groups of anaerobic bacteria, such as Dehalococcoides, Dehalobacter, and Desulfitobacterium. usgs.gov

It is plausible that 1-chloro-4-(ethylthio)benzene can undergo reductive dechlorination under suitable anaerobic conditions. This reaction would result in the formation of ethylthiobenzene as the primary product. The complete mineralization of the compound would then depend on the subsequent anaerobic degradation of ethylthiobenzene.

Table 2: Potential Biotic Degradation Pathways for 1-Chloro-4-(ethylthio)benzene

| Condition | Degradation Pathway | Key Enzymes/Processes | Potential Products |

|---|---|---|---|

| Aerobic | Dioxygenation of aromatic ring | Dioxygenase, Dehydrogenase | 4-Ethylthio-catechol |

Note: This table outlines potential pathways based on established degradation mechanisms for structurally similar compounds. Specific microbial pathways for 1-chloro-4-(ethylthio)benzene require further investigation.

Terrestrial Toxicity of 1-Chloro-4-(ethylthio)benzene Remains Uncharacterized

Comprehensive searches of scientific literature and toxicological databases have revealed a significant lack of available data regarding the terrestrial toxicity of the chemical compound 1-Chloro-4-(ethylthio)benzene. Despite its registered chemical identity, specific studies detailing its effects on soil-dwelling organisms, plant life, or the broader terrestrial ecosystem have not been identified in publicly accessible research.

This information gap means that no detailed research findings, such as the effects on soil microbial communities, toxicity to invertebrates like earthworms, or phytotoxic effects on terrestrial plants, can be provided. Consequently, data tables summarizing endpoints such as median lethal concentrations (LC50) or no-observed-effect concentrations (NOEC) for terrestrial species exposed to 1-Chloro-4-(ethylthio)benzene are not available.

The absence of such ecotoxicological studies prevents a scientifically grounded assessment of the potential risks this compound may pose to terrestrial environments. Further research is necessary to determine its persistence, bioaccumulation potential, and specific toxicological effects on the diverse components of soil ecosystems. Without empirical data, any evaluation of its environmental impact on land remains purely speculative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, rooted in quantum mechanics, can predict a variety of molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. DFT studies can be employed to determine optimized molecular geometry, vibrational frequencies, electronic properties such as ionization potential and electron affinity, and reaction energetics.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

There are no specific molecular orbital analyses for 1-Chloro-4-(ethylthio)benzene reported in the peer-reviewed literature. A theoretical investigation would involve calculating the energies and visualizing the spatial distribution of these frontier orbitals, which would elucidate the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules. These techniques can provide insights into conformational preferences and the pathways of chemical reactions.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 1-Chloro-4-(ethylthio)benzene, this would involve investigating the rotation around the C-S bond of the ethylthio group and the C-S bond connecting the sulfur to the benzene (B151609) ring. The goal is to identify the most stable conformers (those with the lowest energy) and the energy barriers between different conformations.